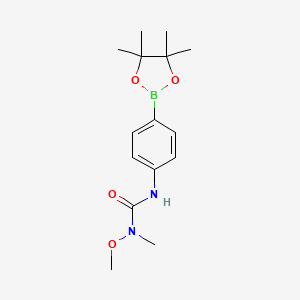
4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester
Vue d'ensemble
Description
“4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester” is a specialty product used for proteomics research . It is available for purchase from various suppliers .
Chemical Reactions Analysis
As mentioned earlier, compounds like this are often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique
Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application : The exact methods of application are not detailed in the search results. However, the process involves a radical approach to catalytic protodeboronation .
- Results or Outcomes : The research allowed for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Suzuki–Miyaura Coupling
- Summary of Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boron reagents, such as pinacol boronic esters, are used in this process .
- Methods of Application : The exact methods of application are not detailed in the search results. However, the process involves the use of a metal catalyst and the transfer of organoboron reagents .
- Results or Outcomes : The SM coupling reaction has been successful due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Formal Anti-Markovnikov Hydromethylation of Alkenes
- Summary of Application : This research focuses on the formal anti-Markovnikov hydromethylation of alkenes using pinacol boronic esters .
- Methods of Application : The exact methods of application are not detailed in the search results. However, the process involves a radical approach to catalytic protodeboronation .
- Results or Outcomes : The research allowed for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Preparation of R-BF3K Salts
- Summary of Application : Pinacol boronic esters are smoothly converted by KF/tartaric acid procedure to a mixture of the R-BF3K salt and pinacol .
- Methods of Application : The exact methods of application are not detailed in the search results. However, the process involves the use of KF/tartaric acid .
- Results or Outcomes : The research allowed for the preparation of R-BF3K salts, which exhibit different solubility and stability properties to the potassium analogues .
Formal Hydrogenation of Unactivated Alkenes
- Summary of Application : This research focuses on the formal hydrogenation of unactivated alkenes using pinacol boronic esters .
- Methods of Application : The exact methods of application are not detailed in the search results. However, the process involves a radical approach to catalytic protodeboronation .
- Results or Outcomes : The research allowed for formal hydrogenation of unactivated alkenes, a valuable but previously unknown transformation .
Preparation of R-BF3Cs Salts
- Summary of Application : Pinacol boronic esters are smoothly converted by KF/tartaric acid procedure to a mixture of the R-BF3Cs salt and pinacol .
- Methods of Application : The exact methods of application are not detailed in the search results. However, the process involves the use of KF/tartaric acid .
- Results or Outcomes : The research allowed for the preparation of R-BF3Cs salts, which exhibit different solubility and stability properties to the potassium analogues .
Propriétés
IUPAC Name |
1-methoxy-1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)11-7-9-12(10-8-11)17-13(19)18(5)20-6/h7-10H,1-6H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAGLFFLRWVFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657302 | |
| Record name | N-Methoxy-N-methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester | |
CAS RN |
874297-84-4 | |
| Record name | N-Methoxy-N-methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



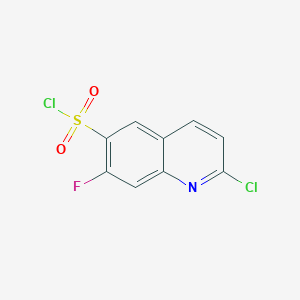
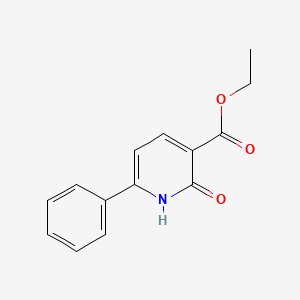
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
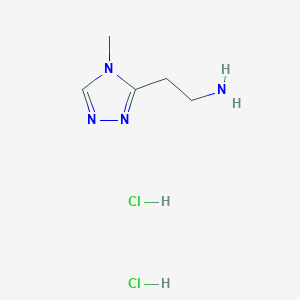
![3-Phenyl-2-[2-(phenylcarbonylamino)acetyloxy]propanoic acid, sodium salt](/img/structure/B1418336.png)
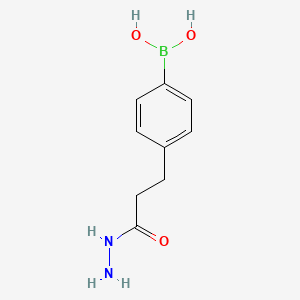
![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)
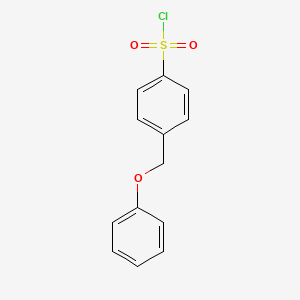
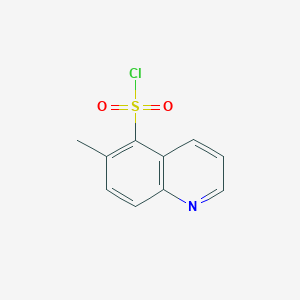
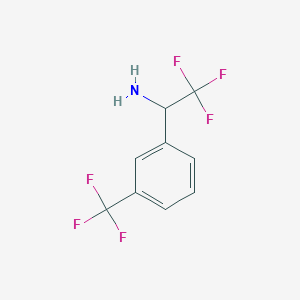
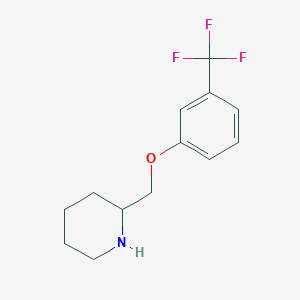
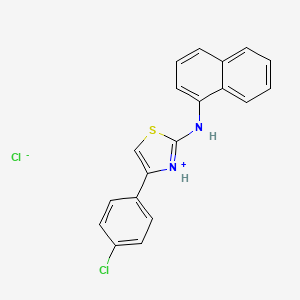
![Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride](/img/structure/B1418351.png)
